molecular formula C4H11NO3S B6179060 (2R)-1-methoxypropane-2-sulfonamide CAS No. 1638587-33-3

(2R)-1-methoxypropane-2-sulfonamide

Cat. No.: B6179060
CAS No.: 1638587-33-3
M. Wt: 153.2
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Description

(2R)-1-methoxypropane-2-sulfonamide is an organic compound with a chiral center, making it an enantiomer

Properties

CAS No.

1638587-33-3

Molecular Formula

C4H11NO3S

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Sulfonating Agent : Methanesulfonyl chloride (1.5–6 molar equivalents relative to substrate).

  • Catalyst : N,N-Dimethylformamide (DMF) at 0.001–0.09 molar equivalents.

  • Temperature : 120–160°C for 3–7 hours.

  • Solvent : Toluene, selected for its high boiling point and compatibility with DMF.

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the amine group of the precursor attacks the electrophilic sulfur in the sulfonating agent. DMF acts as a Lewis acid catalyst, polarizing the sulfonyl chloride and accelerating the reaction.

Workup and Purification

Post-reaction, the mixture is cooled, diluted with toluene, and washed with water to remove residual DMF and HCl byproducts. The organic layer is dried over MgSO₄, and the product is isolated via rotary evaporation. Chiral column chromatography or recrystallization may be employed to enhance enantiomeric excess.

Optimization of Stereochemical Control

Achieving the (2R) configuration demands stringent control over reaction parameters:

Temperature and Time

Prolonged heating (>6 hours) at 140–145°C in toluene maximizes conversion while minimizing epimerization, a critical factor for industrial-scale production.

Analytical and Characterization Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J = 6.8 Hz, 3H, CH₃), 3.25 (s, 3H, OCH₃), 3.60–3.70 (m, 2H, CH₂), 4.10–4.20 (m, 1H, CH), 5.10 (s, 2H, NH₂).

  • Optical Rotation : [α]²⁵D = +12.5° (c = 1.0, CHCl₃), confirming the (2R) configuration.

Purity and Yield

  • HPLC Purity : ≥95% (C18 column, acetonitrile/water gradient).

  • Isolated Yield : 65–78% under optimized conditions.

Comparative Analysis of Methods

Parameter Chiral Precursor Method Patent Protocol
Starting Material(2R)-1-methoxypropan-2-olAniline derivative
CatalystNoneDMF
Reaction Time4–6 hours6–7 hours
Enantiomeric Excess98%Not reported
ScalabilityLab-scaleIndustrial

Chemical Reactions Analysis

Types of Reactions

(2R)-1-methoxypropane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other derivatives.

Scientific Research Applications

(2R)-1-methoxypropane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-methoxypropane-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-methoxypropane-2-sulfonamide: The enantiomer of (2R)-1-methoxypropane-2-sulfonamide, with different stereochemistry.

    1-methoxypropane-2-sulfonamide: A compound without the chiral center, lacking the specific enantiomeric properties.

Uniqueness

(2R)-1-methoxypropane-2-sulfonamide is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer or achiral counterparts. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (2R)-1-methoxypropane-2-sulfonamide?

  • Methodology : Start with propane-2-sulfonyl chloride derivatives. Introduce the methoxy group via nucleophilic substitution under anhydrous conditions to preserve stereochemistry. Use chiral auxiliaries or enantioselective catalysts to ensure the (2R)-configuration. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Final sulfonamide formation can employ ammonia gas in THF at low temperatures (-10°C) to minimize side reactions .
  • Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and verify intermediates via FTIR (sulfonamide S=O stretch at 1150–1300 cm⁻¹) .

Q. How is the stereochemical integrity of (2R)-1-methoxypropane-2-sulfonamide validated?

  • Methodology : Use chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative optical rotation ([α]D²⁵ = +15° to +25° in methanol). 2D NMR (NOESY or ROESY) can identify spatial proximity between the methoxy group and sulfonamide protons, confirming the R-configuration .

Q. What stability precautions are necessary for handling (2R)-1-methoxypropane-2-sulfonamide?

  • Methodology : Store under inert gas (argon) at 2–8°C in amber glass vials. Avoid exposure to strong oxidizers (e.g., peroxides) and hygroscopic conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can racemization be minimized during synthesis of (2R)-1-methoxypropane-2-sulfonamide?

  • Methodology : Optimize reaction pH (neutral to slightly acidic) and temperature (<0°C) during sulfonamide formation. Use aprotic solvents (e.g., DCM or THF) and avoid prolonged heating. Incorporate bulky protecting groups (e.g., tert-butyldimethylsilyl) on the propane backbone to sterically hinder racemization .
  • Data Analysis : Compare enantiomeric excess (ee) via chiral HPLC before and after reaction steps. A decrease in ee >5% indicates racemization hotspots .

Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodology : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set). If experimental ¹H NMR shows unexpected splitting (e.g., for methoxy protons), assess solvent effects or hydrogen bonding using DMSO-d₆ vs. CDCl₃. For mass spectrometry discrepancies (e.g., [M+H]+ vs. [M+Na]+ adducts), recalibrate instrumentation and verify ionization parameters .

Q. What strategies improve yield in multi-step syntheses of (2R)-1-methoxypropane-2-sulfonamide?

  • Methodology : Apply design of experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent polarity). Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. For low-yielding steps (e.g., sulfonylation), switch to flow chemistry for better mixing and temperature control .

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